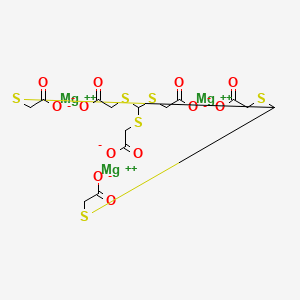
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(6,7-dihydro-2-methyl-2H-imidazol(2,1-b)(1,3,4)thiadiazin-3-yl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
フェノール、2,6-ビス(1,1-ジメチルエチル)-4-(6,7-ジヒドロ-2-メチル-2H-イミダゾール(2,1-b)(1,3,4)チアジアジン-3-イル)-、塩酸塩は、置換フェノールのクラスに属する複雑な有機化合物です。この化合物は、かさ高いtert-ブチル基と、窒素原子と硫黄原子を含む縮合ヘテロ環系が存在することで特徴付けられます。塩酸塩形は、それが塩であり、水への溶解性を高める可能性があることを示しています。
準備方法
合成経路と反応条件
この化合物の合成は、通常、複数段階の有機反応を含みます。初期のステップには、フェノール誘導体の形成が含まれ、その後、フリーデル・クラフツアルキル化によってtert-ブチル基が導入されます。ヘテロ環系は、適切な前駆体を含む環化反応によって構築できます。
工業生産方法
このような複雑な化合物の工業生産方法は、収率と純度を最大化する反応条件の最適化を伴うことがよくあります。これには、触媒の使用、温度制御、および反応を促進するための特定の溶媒が含まれる場合があります。
化学反応の分析
反応の種類
この化合物は、次のようなさまざまな化学反応を起こすことができます。
酸化: フェノール基は、キノンを形成するように酸化される可能性があります。
還元: イミダゾール環は、特定の条件下で還元される可能性があります。
置換: tert-ブチル基は、適切な条件下で他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは触媒の存在下での水素ガスなどの還元剤。
置換: ハロゲンまたは求核試薬などの試薬は、置換反応に使用できます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生じさせる可能性があり、置換反応はさまざまな官能基を導入する可能性があります。
科学研究への応用
化学: 有機合成における試薬または中間体として使用されます。
生物学: 生物活性と潜在的な治療効果について研究されている可能性があります。
医学: 薬理学的特性について調査されている可能性があります。
工業: 新しい材料や化学プロセスの開発に適用される場合があります。
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Could be explored for its pharmacological properties.
Industry: May find applications in the development of new materials or chemical processes.
作用機序
この化合物の作用機序は、分子標的との特定の相互作用に依存します。イミダゾール環とチアジアジン環の存在は、酵素または受容体との潜在的な相互作用を示唆しており、生化学的経路に影響を与えている可能性があります。
類似の化合物との比較
類似の化合物
- フェノール、2,6-ビス(1,1-ジメチルエチル)-4-メチル-
- フェノール、2,6-ビス(1,1-ジメチルエチル)-4-(1H-イミダゾール-2-イル)-
- フェノール、2,6-ビス(1,1-ジメチルエチル)-4-(1,3,4-チアジアゾール-2-イル)-
独自性
この化合物におけるtert-ブチル基と縮合ヘテロ環系の独特な組み合わせは、類似の化合物とは異なる特定の化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-
- Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1H-imidazol-2-yl)-
- Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3,4-thiadiazol-2-yl)-
Uniqueness
The unique combination of the tert-butyl groups and the fused heterocyclic ring system in this compound may confer specific chemical and biological properties that distinguish it from similar compounds.
特性
CAS番号 |
117829-29-5 |
|---|---|
分子式 |
C20H30ClN3OS |
分子量 |
396.0 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(2-methyl-6,7-dihydro-2H-imidazo[2,1-b][1,3,4]thiadiazin-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C20H29N3OS.ClH/c1-12-16(22-23-9-8-21-18(23)25-12)13-10-14(19(2,3)4)17(24)15(11-13)20(5,6)7;/h10-12,24H,8-9H2,1-7H3;1H |
InChIキー |
AKYYOAJNRVZAOE-UHFFFAOYSA-N |
正規SMILES |
CC1C(=NN2CCN=C2S1)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


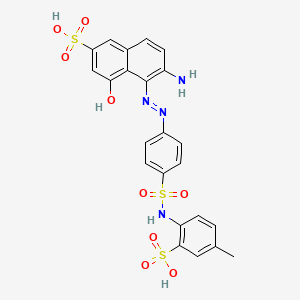
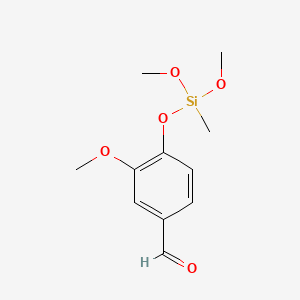
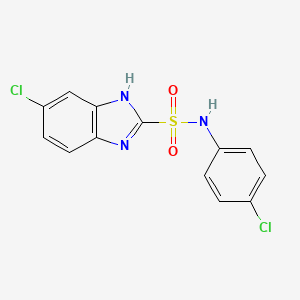

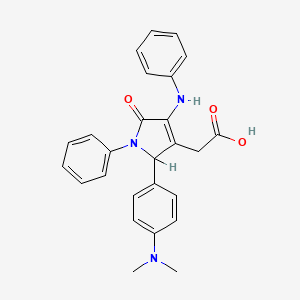
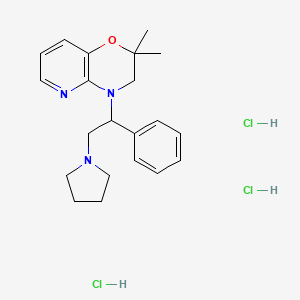
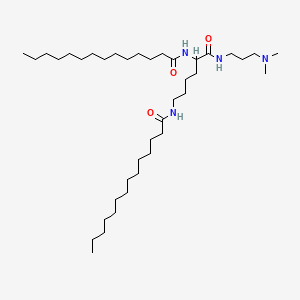
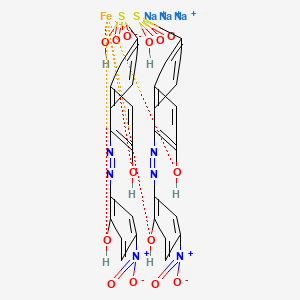
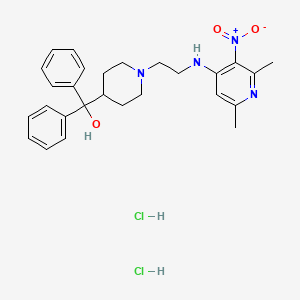
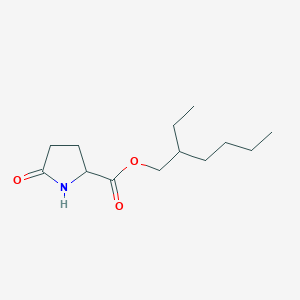

![9-phenyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12702418.png)

